molecular formula C16H15NO B5737740 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone CAS No. 77820-60-1

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone

Cat. No.: B5737740
CAS No.: 77820-60-1
M. Wt: 237.30 g/mol
InChI Key: UODBUAYIIUXCEO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Acetophenone (B1666503) Derivatives

1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone is structurally a hybrid molecule, integrating two important chemical moieties: isoindoline (B1297411) and acetophenone.

The isoindoline component belongs to the vast class of heterocyclic compounds, which are foundational to medicinal chemistry. mdpi.com Isoindoline is a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.com This structural unit is a key feature in numerous natural alkaloids and synthetic drugs, imparting specific physicochemical properties that are crucial for biological interactions. mdpi.com The fully reduced member of the isoindole family is termed isoindoline, while oxidized forms include isoindolinone and phthalimide (B116566). nih.gov

The acetophenone moiety is an alkyl-phenylketone, a class of aromatic organic compounds characterized by a phenyl group attached to a methyl ketone. drugbank.com Acetophenones are prevalent in nature, found in over 24 plant families and also in fungi. kib.ac.cnnih.gov They are recognized as important precursors for drug production and are valuable compounds for medicinal chemistry. nih.gov The versatility of the acetophenone scaffold allows for extensive chemical modification, making it a frequent starting point for the synthesis of new therapeutic agents. nih.gov

The fusion of these two scaffolds in this compound creates a unique molecule that embodies properties from both aromatic and heterocyclic chemistry, positioning it as a compound of interest for further synthetic elaboration and biological screening.

Overview of Established Research Paradigms for Related Isoindoline and Phenyl-ethanone Scaffolds

Research into the individual scaffolds that constitute this compound reveals well-established paradigms focused on discovering and optimizing pharmacological activity.

Isoindoline Scaffolds: The isoindoline core is a "privileged scaffold" in drug discovery, present in at least ten commercially available drugs. mdpi.com Research has demonstrated that derivatives of isoindoline exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, diuretic, and cytotoxic properties. mdpi.com A significant area of research involves the development of immunomodulatory drugs, such as thalidomide (B1683933) and lenalidomide, which are based on an oxidized isoindoline (phthalimide) core and are used in the treatment of multiple myeloma. mdpi.com More recent research focuses on developing isoindoline analogues as potent and selective enzyme inhibitors, such as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy and cholinesterase inhibitors for Alzheimer's disease therapy. acs.orgnih.gov

Table 2: Examples of Clinically Used Drugs Containing an Isoindoline Core
DrugCore StructurePrimary Therapeutic Use
Lenalidomide Isoindolin-1-oneMultiple myeloma mdpi.com
Thalidomide Isoindoline-1,3-dioneMultiple myeloma, Erythema nodosum leprosum mdpi.com
Chlorthalidone Isoindolin-1-oneHypertension, Edema mdpi.com
Mazindol Fused IsoindolineObesity (short-term treatment) mdpi.com

Phenyl-ethanone (Acetophenone) Scaffolds: Acetophenone derivatives are widely investigated for their diverse pharmacological potential. researchgate.net These compounds are known to possess cytotoxicity, antimicrobial, antimalarial, antioxidant, and anti-inflammatory activities. nih.govnih.gov A major research paradigm involves using the acetophenone structure as a template for designing novel therapeutic agents. For example, synthetic acetophenone derivatives have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), offering potential leads for treating neurodegenerative diseases like Parkinson's disease. rsc.org Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring are critical for biological activity, guiding the rational design of new compounds. rsc.org Furthermore, acetophenones are explored as potential agricultural bactericides and α-glucosidase inhibitors. globethesis.com

Table 3: Investigated Biological Activities of Acetophenone Derivatives
Biological ActivityResearch Focus
Antimicrobial Development of agricultural and clinical bactericides globethesis.com
Antioxidant Found in various natural plant extracts kib.ac.cnnih.gov
Anti-inflammatory Naturally derived compounds like apocynin and paeonol (B1678282) researchgate.net
Cytotoxicity Activity against various cancer cell lines nih.govresearchgate.net
Enzyme Inhibition Potent inhibitors of MAO-B and α-glucosidase rsc.orgglobethesis.com

Rationale for Investigating this compound

The scientific interest in this compound stems from several strategic considerations in medicinal chemistry and organic synthesis.

The Hybrid Molecule Strategy : A prominent approach in modern drug discovery is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores to generate a single chemical entity. researchgate.netnih.gov This strategy aims to produce compounds with potentially enhanced affinity, improved potency, or a novel mechanism of action that might be synergistic or additive. researchgate.net this compound exemplifies this approach by combining the pharmacologically rich isoindoline core with the versatile acetophenone scaffold. The rationale is that this hybrid structure could engage with biological targets in a unique manner, leading to novel therapeutic properties.

A Versatile Synthetic Intermediate : The compound is primarily valued as a key building block in multi-step organic synthesis. Its structure contains functional groups that are amenable to a wide range of chemical transformations. The ketone group of the acetophenone moiety can be modified through reactions like reduction, oxidation, or condensation, while the isoindoline ring can also be functionalized. This versatility makes it a crucial intermediate for accessing more complex and structurally diverse molecules, which can then be screened for biological activity.

A Foundation for Structure-Activity Relationship (SAR) Studies : The molecule serves as an excellent parent compound for developing a library of analogues for SAR studies. By systematically modifying either the isoindoline or the acetophenone portions of the molecule, researchers can probe the structural requirements for a specific biological activity. This rational design approach is fundamental to optimizing lead compounds in drug development, aiming to enhance efficacy and selectivity while minimizing potential off-target effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1,3-dihydroisoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)13-6-8-16(9-7-13)17-10-14-4-2-3-5-15(14)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODBUAYIIUXCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356978
Record name 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77820-60-1
Record name 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 4 1,3 Dihydro Isoindol 2 Yl Phenyl Ethanone

Established Synthetic Routes to the Core Structure

The formation of the N-aryl isoindoline (B1297411) core of the target molecule is typically achieved through well-established nucleophilic substitution reactions.

The most common and direct route to 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone involves the double N-alkylation of a primary arylamine with a suitable bis-electrophile. This method reliably constructs the isoindoline ring onto the aromatic amine.

The primary pathway involves the reaction between 4-aminoacetophenone and α,α'-dibromo-o-xylene. sigmaaldrich.com In this SN2 reaction, the nucleophilic amine group of 4-aminoacetophenone displaces both bromide leaving groups on α,α'-dibromo-o-xylene, resulting in the formation of the five-membered isoindoline ring. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid byproduct.

An alternative multi-step approach begins with the synthesis of the corresponding phthalimide (B116566) derivative, 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is readily prepared by the condensation of 4-aminoacetophenone with phthalic anhydride (B1165640) in a solvent like glacial acetic acid, followed by heating. ajrconline.org The resulting phthalimide can then be reduced to the desired isoindoline. This reduction can be accomplished through various methods, including zinc-mercury amalgam (Clemmensen reduction conditions) or, more commonly, through catalytic hydrogenation or chemical reduction using reagents like zinc dust in acidic or basic media.

StepReactantsReagents/ConditionsProductDescription
Route A 4-Aminoacetophenone, α,α'-Dibromo-o-xyleneK₂CO₃, DMF, HeatThis compoundDirect double N-alkylation to form the isoindoline ring.
Route B-1 4-Aminoacetophenone, Phthalic AnhydrideGlacial Acetic Acid, Reflux2-(4-Acetylphenyl)isoindoline-1,3-dioneFormation of the phthalimide intermediate via condensation. ajrconline.org
Route B-2 2-(4-Acetylphenyl)isoindoline-1,3-dioneZn(Hg), HCl or H₂/PdThis compoundReduction of the phthalimide carbonyl groups to yield the isoindoline.

While one-pot syntheses are highly efficient for constructing complex heterocyclic systems, a specifically documented one-pot procedure for this compound is not prevalent in the literature. However, related methodologies for N-aryl heterocycles exist, often involving sequential catalyst-mediated reactions. exeter.ac.uknih.gov For instance, one-pot procedures have been developed for polycyclic isoindolines where an isoindole is generated in situ and then undergoes a Pictet-Spengler-type cyclization. nih.gov A hypothetical one-pot approach for the target compound could involve conditions that facilitate the initial N-alkylation and subsequent intramolecular cyclization without the isolation of intermediates, potentially using phase-transfer catalysis to enhance reaction rates.

Functional Group Interconversions and Strategic Modifications

The structure of this compound offers three distinct regions for chemical modification, allowing for the generation of a diverse library of derivatives.

Both benzene (B151609) rings in the molecule are subject to electrophilic aromatic substitution, though their reactivity differs.

The 4-substituted Phenyl Ring: This ring is influenced by two competing groups: the electron-donating isoindolinyl nitrogen (an ortho, para-director) and the electron-withdrawing acetyl group (a meta-director). The powerful activating effect of the amine nitrogen typically dominates, directing incoming electrophiles to the positions ortho to the isoindoline substituent (positions 3 and 5 of the phenyl ring).

The Isoindoline Benzene Ring: This ring is part of a benzopyrrolidine system. The fused, saturated nitrogen-containing ring acts as an activating group, making this benzene ring more electron-rich and thus more susceptible to electrophilic substitution than benzene itself.

The acetyl group is a versatile functional handle that can undergo a wide range of transformations characteristic of aryl ketones.

Condensation Reactions: The α-methyl protons are acidic enough to participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aromatic aldehydes. This reaction yields α,β-unsaturated ketones (chalcones), which are valuable synthetic intermediates. For example, the related compound 2-(4-acetylphenyl)isoindoline-1,3-dione has been shown to react with substituted benzaldehydes in the presence of base to form the corresponding chalcone (B49325) derivatives. ajrconline.org

Reduction: The ketone can be selectively reduced to a secondary alcohol, 1-[4-(1,3-dihydro-isoindol-2-yl)-phenyl]-ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can achieve complete deoxygenation to an ethyl group.

Halogenation: The α-methyl group can be halogenated under acidic or basic conditions. For instance, reaction with bromine in acetic acid would likely yield 1-[4-(1,3-dihydro-isoindol-2-yl)-phenyl]-2-bromo-ethanone.

Oxidation: The methyl ketone can undergo the haloform reaction (e.g., using NaOH and I₂) to produce a carboxylate, yielding 4-(1,3-dihydro-isoindol-2-yl)-benzoic acid after acidification.

Reaction TypeReagentsProduct Moiety
Aldol CondensationAr-CHO, NaOH/EtOHα,β-Unsaturated Ketone (Chalcone)
ReductionNaBH₄, MeOHSecondary Alcohol
α-HalogenationBr₂, Acetic Acidα-Bromo Ketone
Haloform ReactionI₂, NaOH then H₃O⁺Carboxylic Acid

The isoindoline moiety itself can be chemically altered, primarily through oxidation reactions at the benzylic positions.

A significant transformation is the oxidation of the isoindoline ring back to a phthalimide system. nih.gov This conversion of the N-isoindolinone group to the N-phthaloyl group can be achieved via selective oxidation at the benzylic (C1 and C3) positions. researchgate.netnih.gov Reagents like nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), or 2-iodoxybenzoic acid (IBX) are effective for oxidizing the related 3-hydroxy-2-substituted isoindolin-1-ones to the corresponding phthalimides, demonstrating the feasibility of this oxidative transformation within the isoindoline framework. nih.gov This interconversion is synthetically useful, as the isoindoline can be seen as a protected form of a phthalimide, which is a common protecting group for amines. nih.govnih.gov

Exploration of Novel Synthetic Pathways and Efficiency Improvements

The traditional synthesis of N-substituted isoindolines often involves the reaction of a primary amine with α,α'-dihalo-o-xylene. For this compound, this would entail the reaction of 4-aminoacetophenone with α,α'-dibromo-o-xylene. Research into novel synthetic pathways focuses on improving yields, reducing reaction times, and simplifying purification processes.

One area of exploration is the use of alternative starting materials and reaction conditions. For instance, one-pot synthesis methods are being investigated to streamline the production process. A hypothetical one-pot approach could involve the in-situ generation of the isoindoline precursor followed by its reaction with 4-aminoacetophenone, potentially in the presence of a catalyst to drive the reaction to completion with high selectivity.

Table 1: Comparison of Hypothetical Novel Synthetic Pathways for this compound

PathwayStarting MaterialsKey FeaturesPotential Advantages
One-Pot Synthesis 2-Bromomethylbenzaldehyde, Butylamine, 4-AminoacetophenoneIn-situ generation of N-butylisoindole followed by transamination.Reduced number of steps, simplified workup.
Catalyst Screening 4-Aminoacetophenone, α,α'-dibromo-o-xyleneUse of various bases (e.g., K₂CO₃, Et₃N, DBU) and solvents.Optimization of yield and reaction time.
Flow Chemistry 4-Aminoacetophenone, α,α'-dibromo-o-xyleneContinuous reaction in a microreactor.Improved heat and mass transfer, enhanced safety and scalability.

Green Chemistry Principles in Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is a significant area of research, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and catalyst-free systems.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. For the synthesis of N-substituted 2,3-dihydro-1H-isoindoles, microwave irradiation can significantly reduce reaction times and improve yields. A notable advantage is the potential to use water as a green solvent in an alkaline aqueous medium, which is a significant improvement over traditional organic solvents.

Furthermore, the development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. The synthesis of N-aryl-substituted azacycles, including isoindolines, has been reported to proceed efficiently in the absence of a catalyst, often under microwave irradiation or by using more benign reagents.

The choice of solvent is another critical aspect. Research is ongoing to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. These solvents not only reduce the environmental footprint of the synthesis but can also simplify the purification process.

Table 2: Application of Green Chemistry Principles in the Synthesis of N-Aryl Isoindolines

Green Chemistry PrincipleApproachReagents/ConditionsAdvantages
Energy Efficiency Microwave-Assisted SynthesisMicrowave irradiationReduced reaction times, increased yields.
Use of Renewable Feedstocks/Safer Solvents Aqueous MediaWater as solventEnvironmentally benign, simplified workup.
Catalysis Catalyst-Free SynthesisThermal or microwave conditions without a catalyst.Avoids use of toxic or expensive catalysts.
Atom Economy One-Pot ReactionsMultiple reaction steps in a single vessel.Reduces waste and improves efficiency.

Investigation of Molecular Interactions and Biological Activities of 1 4 1,3 Dihydro Isoindol 2 Yl Phenyl Ethanone and Its Analogs Preclinical and Mechanistic Focus

In Vitro Biological Activity Profiling

The biological effects of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone and its analogs have been characterized through a variety of in vitro assays, including enzyme inhibition, receptor binding, and cell-based functional assays.

Research into the enzymatic inhibition properties of isoindoline-1,3-dione derivatives, a class to which the subject compound is related, has shown significant activity against several key enzymes.

Cholinesterases: Novel isoindolin-1,3-dione-based acetohydrazide derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, these compounds demonstrated IC50 values ranging from 0.11 to 0.86 µM against AChE and 5.7 to 30.2 µM against BChE. nih.gov Kinetic studies on the most potent compound in that series revealed a competitive mode of inhibition against AChE. nih.gov Another series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed potential as AChE inhibitors, with the most active compound having an IC50 of 0.91 µM. nih.gov Furthermore, certain phenylisoindoline-1,3-dione derivatives have been identified as active inhibitors against both acetylcholinesterase and butyrylcholinesterase. 2promojournal.com

PI3Kα: In silico studies have explored the interaction of various compounds with Phosphoinositide 3-kinase alpha (PI3Kα). One study highlighted a compound with a 2,3-dihydro-1H-isoindole-1,3-dione functional group that exhibited a high binding energy of -10.5 kcal/mol with PI3Kα, indicating a strong potential for inhibition. nih.gov This interaction involved key residues such as Val850, Ile800, and Trp780. nih.gov PI3Kδ, another isoform, has also been a target for inhibitor discovery, with some inhibitors binding to the hinge region and affinity pocket of the ATP binding site. nih.gov

Cyclooxygenases (COX-1/2): Molecular docking simulations have been used to investigate the interaction of N-substituted 1H-isoindole-1,3(2H)-dione derivatives with COX-2. mdpi.com These studies help to understand the potential anti-inflammatory activity by predicting the binding affinity and interaction with the enzyme's active site. mdpi.com

The following table summarizes the enzyme inhibition data for analogs of this compound.

Compound ClassEnzyme TargetActivity (IC50)Reference
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 - 0.86 µM nih.gov
Isoindolin-1,3-dione-based acetohydrazidesBChE5.7 - 30.2 µM nih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativeAChE0.91 µM nih.gov
Phenylisoindoline-1,3-dione derivativeAChE30 µg/mL 2promojournal.com
Phenylisoindoline-1,3-dione derivativeBChE102 µg/mL 2promojournal.com

Analogs of this compound have been investigated for their affinity to various neurotransmitter receptors, which are crucial targets in the central nervous system.

Dopamine (B1211576) Receptors: Several studies have focused on the development of ligands for dopamine D2 and D3 receptors. mdpi.comnih.gov N-phenylpiperazine analogs, for instance, have been shown to bind with high affinity to the D3 receptor subtype, with some compounds exhibiting significant selectivity over the D2 receptor. mdpi.com One compound in this class demonstrated a D3 receptor binding affinity (Ki) of 1.4 nM with over 500-fold selectivity against the D2 receptor. mdpi.com Another study identified a tetrahydroisoquinoline derivative with a high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

Serotonin (B10506) Receptors: The interaction of various chemical scaffolds with serotonin (5-HT) receptors has been a subject of research for potential therapeutic applications, including for depression and schizophrenia. mdma.chnih.govnih.gov Studies on 4-substituted derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane have shown that these compounds possess significant affinity for 5-HT receptors. mdma.ch Indazole and piperazine-based compounds have also been evaluated as multi-target ligands for dopamine and serotonin receptors. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs): Metabotropic glutamate receptors, particularly mGluR1 and mGluR5, are involved in modulating synaptic transmission. tocris.comnih.gov A compound known as CPPHA (N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide) has been identified as a positive allosteric modulator (PAM) for mGluR5. nih.gov

The table below presents receptor binding affinities for analogs.

Compound ClassReceptor TargetBinding Affinity (Ki or pKi)SelectivityReference
N-phenylpiperazine analogDopamine D3Ki = 1.4 nM~500-fold vs D2 mdpi.com
Tetrahydroisoquinoline derivativeDopamine D3pKi = 8.4150-fold vs D2 nih.gov
CPPHAmGluR5Positive Allosteric Modulator nih.gov

The functional consequences of the molecular interactions of these compounds have been assessed in various cell-based models.

Antiproliferative Effects: Substituted indolin-2-ones, which share structural similarities with the isoindolinone core, have been identified as inhibitors of receptor tyrosine kinases such as VEGF-R2, FGF-R1, and PDGF-Rβ. nih.gov These compounds were shown to inhibit growth factor-dependent cell proliferation, with some derivatives demonstrating potent inhibition of both the kinases and cellular growth. nih.gov For example, one compound inhibited PDGF-Rβ with an IC50 of 4 nM. nih.gov

Antioxidant Activity: Several studies have investigated the antioxidant properties of isoindoline-1,3-dione and related structures. nih.govresearchgate.netwho.int A series of 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones showed moderate to good antioxidant activity in the DPPH free radical scavenging assay. nih.gov Similarly, certain isoindoline-1,3-dione derivatives have been evaluated for their antioxidant potential using DPPH and ABTS assays, with one compound showing notable activity. researchgate.net Another study on 2,6-diphenylpiperidine-4-one derivatives found that compounds with substituted aryl groups exhibited better antioxidant activity, with one derivative showing an IC50 of 1.84 µg/ml in the DPPH assay, comparable to ascorbic acid. who.int

The following table summarizes the findings from cell-based assays.

Compound ClassBiological ResponseAssayKey FindingReference
Substituted indolin-2-oneAntiproliferativeKinase inhibition & Cell proliferationIC50 = 4 nM against PDGF-Rβ nih.gov
1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-oneAntioxidantDPPH radical scavengingModerate to good activity nih.gov
2,6-diphenylpiperidine-4-one derivativeAntioxidantDPPH radical scavengingIC50 = 1.84 µg/ml who.int

Exploration of Cellular and Molecular Mechanisms of Action

Further research has aimed to elucidate the downstream cellular and molecular events triggered by the interaction of these compounds with their primary targets.

The modulation of intracellular signaling pathways is a key aspect of the mechanism of action for many biologically active compounds. For instance, the interaction of ligands with metabotropic glutamate receptors can trigger complex downstream signaling cascades. nih.gov Positive allosteric modulators of mGluR5, such as CPPHA, can enhance the receptor's response to glutamate, thereby influencing intracellular signaling pathways that are critical for synaptic plasticity and neuronal function. nih.gov

While specific studies on the effect of this compound on gene expression and protein regulation are not detailed in the provided context, the inhibition of signaling molecules like PI3Kα would be expected to have significant downstream effects on gene expression and protein synthesis related to cell growth, proliferation, and survival. nih.govresearchgate.net Similarly, the modulation of dopamine and serotonin receptors can lead to changes in the expression of genes involved in neurotransmission and neuronal function.

Studies on Apoptotic and Cell Cycle Regulatory Mechanisms (in vitro)

No publicly available research data specifically details the in vitro effects of this compound on apoptotic pathways or cell cycle regulation in cell lines.

Preclinical Efficacy Studies in Non-Human Biological Systems (e.g., Animal Models of Disease)

There is currently a lack of published preclinical studies investigating the efficacy of this compound in animal models of disease.

Assessment of Efficacy in Relevant in vivo Models

No specific data from in vivo models assessing the therapeutic efficacy of this compound is available in the current scientific literature.

Pharmacodynamic Evaluation in Preclinical Models

Information regarding the pharmacodynamic properties and effects of this compound in preclinical animal models has not been reported in available research.

Structure Activity Relationship Sar and Structural Modifications of 1 4 1,3 Dihydro Isoindol 2 Yl Phenyl Ethanone Derivatives

Identification of Key Pharmacophoric Features

The fundamental structure of the active derivatives consists of three key pharmacophoric components:

The Isoindoline (B1297411) Moiety: The 1,3-dihydro-isoindole group serves as a core structural anchor. Its hydrophobic and rigid nature can contribute to binding with biological targets.

The Chalcone (B49325) or Isoxazole Moiety: The α,β-unsaturated keto function in the chalcone derivatives (-CO-CH=CH-Aryl) and the five-membered heterocyclic ring of the isoxazole derivatives are critical for biological activity. These groups are the primary sites for structural modifications aimed at tuning the biological response. internationaljournalcorner.com

The combination of these features creates a molecular framework that has been investigated for its antimicrobial properties. internationaljournalcorner.com

Impact of Substituent Effects on Biological Activity

The biological activity of the chalcone and isoxazole derivatives is significantly influenced by the nature and position of substituents on the terminal aryl ring (the "Aryl" group in the chalcone structure). Studies on a series of these compounds have shown that various electron-donating and electron-withdrawing groups affect their antimicrobial potency against different bacterial strains. internationaljournalcorner.com

For instance, the introduction of different substituents on the terminal phenyl ring of the chalcone and isoxazole derivatives leads to varied antimicrobial activity. While a comprehensive quantitative relationship has not been established in the available literature, the activity profiles suggest that both electronic and steric factors play a role. All synthesized compounds in one study were reported to exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria. internationaljournalcorner.com

Table 1: Examples of Synthesized Derivatives and Their General Biological Activity

Base Scaffold Derivative Type Substituents on Terminal Aryl Ring (Examples) Reported Biological Activity
1-[3-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone Chalcone Varied aryl groups Mild to moderate antimicrobial activity internationaljournalcorner.com

Note: This table is a qualitative summary of the findings presented in the source literature. Specific activity data such as zones of inhibition were measured but are summarized here for clarity.

The specific scaffold available for detailed SAR analysis is based on 1-[3-(1,3-dihydro-isoindol-2-yl)-phenyl]-ethanone, where the isoindoline group is in a meta position relative to the ethanone-derived side chain. internationaljournalcorner.com The conformation of the molecule, particularly the orientation of the isoindoline core relative to the extended chalcone or isoxazole structure, is dictated by this linkage. This spatial arrangement is critical for how the molecule interacts with its biological target.

Design and Synthesis of Focused Libraries for SAR Elucidation

To investigate the SAR of this class of compounds, focused libraries of derivatives have been designed and synthesized. A key synthetic strategy involves using 1-(3-(isoindoline-2-yl)phenyl)ethanone as a starting material for a Claisen-Schmidt condensation. internationaljournalcorner.com

This reaction involves the condensation of the starting ketone with various substituted aromatic aldehydes in the presence of a base catalyst. This approach yields a library of chalcone derivatives, each bearing a different substituted aryl group. Subsequently, these chalcones can be treated with hydroxylamine hydrochloride in acetic acid to induce cyclization, forming the corresponding 3,5-disubstituted isoxazole derivatives. internationaljournalcorner.com This two-step process allows for the systematic variation of the terminal aryl group, enabling a focused exploration of how different substituents impact biological activity. internationaljournalcorner.com

Development of Advanced SAR Models

The exploration of structure-activity relationships for this specific class of isoindoline derivatives has been primarily based on the synthesis and biological screening of focused compound libraries. internationaljournalcorner.com The available scientific literature does not indicate the development or application of advanced computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR, for this particular molecular scaffold. Such models are often developed when a larger dataset of compounds with a wide range of biological activities is available, allowing for the creation of predictive statistical models.

Computational and Theoretical Studies of 1 4 1,3 Dihydro Isoindol 2 Yl Phenyl Ethanone

Molecular Docking and Ligand-Target Interaction Analysis

Detailed molecular docking and ligand-target interaction analyses for 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone have not been reported in the reviewed scientific literature. While computational studies, including molecular docking, have been conducted on various derivatives of the isoindoline (B1297411) and isoindoline-1,3-dione scaffold to explore their interactions with biological targets, specific data for the title compound is not available. nih.govniscpr.res.innih.gov

There are no published studies that predict or experimentally determine the protein-ligand binding affinity of this compound with any specific protein targets. Consequently, data tables of binding affinity scores (e.g., docking scores, Gibbs free energy of binding) for this compound cannot be provided.

Without molecular docking studies, the binding modes and interaction hotspots of this compound within any protein active site have not been characterized. Information regarding specific amino acid interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, is therefore unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for a series of compounds that include this compound to predict its biological activities. QSAR studies are prevalent for various classes of heterocyclic compounds, but a model directly applicable to or developed using the title compound has not been found. nih.govnih.gov

There are no reports on the development of predictive QSAR models for the biological activities of this compound or its close structural analogs.

As no QSAR models have been developed, there is no information on the specific molecular descriptors of this compound that correlate with any biological activity.

Molecular Dynamics Simulations and Conformational Analysis

A search of the scientific literature did not yield any studies on the molecular dynamics simulations of this compound. Such studies would provide insight into the compound's conformational flexibility, stability of its potential protein-ligand complexes, and behavior in a simulated biological environment. However, this information is not currently available.

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Relevance)

Detailed in silico studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as pharmacokinetic modeling specific to this compound, are not extensively available in the public domain. Computational tools are frequently employed in modern drug discovery to forecast the pharmacokinetic profiles of novel chemical entities, providing crucial insights into their potential viability as drug candidates long before clinical trials. jppres.comniscpr.res.in These predictive models help in identifying potential liabilities of a compound, such as poor absorption or rapid metabolism, which can then be addressed through structural modifications.

The general process of in silico ADME prediction involves the use of various computational models. These models are built upon large datasets of existing experimental data and utilize a compound's chemical structure to predict its properties. Key parameters often evaluated include, but are not limited to, aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. researchgate.netnih.gov

Pharmacokinetic modeling, on the other hand, aims to simulate the concentration of a drug in the body over time. Physiologically based pharmacokinetic (PBPK) models are sophisticated simulations that can incorporate in silico and in vitro data to predict how a compound will behave in a whole organism. pharmrxiv.de Such models are invaluable for estimating key pharmacokinetic parameters and understanding the influence of physiological factors on a drug's disposition.

While specific data for this compound is not available, the preclinical relevance of such studies is significant. Early-stage ADME profiling can significantly reduce the attrition rate of drug candidates in later stages of development. By identifying and filtering out compounds with unfavorable pharmacokinetic properties early on, researchers can focus resources on more promising candidates. nih.govresearchgate.net This approach is a cornerstone of efficient and cost-effective drug development.

Advanced Analytical and Bioanalytical Methodologies for Research on 1 4 1,3 Dihydro Isoindol 2 Yl Phenyl Ethanone

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

In the synthesis of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone, achieving a high degree of purity is paramount, as even trace impurities can confound biological and toxicological assessments. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the principal techniques employed for this purpose. These methods offer high resolution, sensitivity, and reproducibility for separating the target compound from starting materials, by-products, and synthetic intermediates.

For routine purity analysis, a reversed-phase HPLC method is typically developed. This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a photodiode array (PDA) or UV detector set to a wavelength where the chromophores in the molecule exhibit maximum absorbance. For preparative isolation to obtain a highly pure standard for research, the developed analytical method is scaled up to a larger column diameter and flow rate.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Expected Retention Time ~3.5 minutes

| Purity Assessment | >99.5% (by peak area) |

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods like ¹H and ¹³C NMR are used for initial identification, advanced techniques are required for unambiguous structural confirmation, including stereochemistry and conformation, which can be critical for biological activity.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the phenyl, ethanone, and dihydro-isoindole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the phenyl ring to the dihydro-isoindole nitrogen.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining spatial proximity between protons. For a molecule like this, NOESY or ROESY can elucidate the preferred conformation of the dihydro-isoindole ring and its orientation relative to the phenyl ring.

Table 2: Hypothetical Key 2D NMR Correlations for Structural Confirmation

2D NMR Experiment Correlation Type Expected Key Correlations Structural Information Provided
COSY ¹H-¹H Correlation between aromatic protons on the phenyl ring. Confirms spin systems within the rings.
HSQC ¹H-¹³C (1-bond) Correlation of each proton to its directly attached carbon. Unambiguous assignment of ¹³C signals.
HMBC ¹H-¹³C (2-3 bonds) Correlation from acetyl protons (CH₃) to the carbonyl carbon and the adjacent phenyl carbon. Confirms connectivity of the acetyl group.

| NOESY/ROESY | ¹H-¹H (Through-space) | Correlation between protons on the phenyl ring and protons on the adjacent dihydro-isoindole ring. | Provides data on the molecule's 3D conformation. |

During preclinical development, understanding the metabolic fate of a compound is essential. High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS/MS), is the primary tool for identifying metabolites in biological samples like liver microsomes, hepatocytes, or plasma from animal studies. Following incubation, samples are analyzed by LC-HRMS. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the determination of elemental compositions for both the parent compound and its metabolites. The fragmentation pattern (MS/MS) of a potential metabolite is then compared to that of the parent compound to pinpoint the site of metabolic modification.

Common metabolic pathways for a molecule like this compound would include oxidation (e.g., hydroxylation on the aromatic rings), reduction of the ketone, and glucuronidation.

Table 3: Predicted Metabolic Transformations and Mass Shifts

Metabolic Reaction Mass Change Resulting m/z (for [M+H]⁺) Potential Site of Modification
Parent Compound - 252.1383 -
Monohydroxylation +15.9949 268.1332 Phenyl or dihydro-isoindole ring
Ketone Reduction +2.0156 254.1539 Ethanone carbonyl group

| Glucuronidation | +176.0321 | 428.1704 | Hydroxylated metabolite |

Quantitative Bioanalytical Assays for Compound Detection in Experimental Systems

To understand a compound's behavior in biological systems, sensitive and specific quantitative assays are required.

For in vitro experiments, such as cell permeability, metabolic stability, or target engagement assays, accurate quantification of the compound is critical. The gold standard for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An LC-MS/MS method is developed to be highly selective and sensitive, often capable of detecting the compound at picogram-per-milliliter (pg/mL) levels. The method typically involves a simple sample preparation step (e.g., protein precipitation with acetonitrile) followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent compound) is selected and fragmented, and a specific product ion is monitored, providing excellent specificity and minimizing interference from the complex matrix.

Table 4: Typical Validation Parameters for an in vitro LC-MS/MS Assay

Parameter Typical Acceptance Criteria
Lower Limit of Quantification (LLOQ) 1 ng/mL
Linearity (r²) ≥0.99
Precision (%CV) <15%
Accuracy (%Bias) Within ±15%
Matrix Effect Monitored and minimized

| Recovery | Consistent and reproducible |

To evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in animal models, the validated LC-MS/MS assay is applied to biological samples such as plasma, blood, and tissue homogenates. Following administration of the compound to a preclinical species (e.g., a rat), blood samples are collected at various time points. The concentration of the compound in the plasma is then determined using the bioanalytical method. This data is used to construct a concentration-time curve and calculate key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).

Table 5: Illustrative Pharmacokinetic Data in Rat Plasma

Time (hours) Mean Plasma Concentration (ng/mL)
0.25 150.5
0.5 380.2
1.0 450.8 (Cmax)
2.0 310.4
4.0 125.6
8.0 30.1

| 24.0 | 2.5 |

Future Research Directions and Potential As Chemical Probes

Untapped Biological Pathways for Exploration

The isoindoline (B1297411) nucleus is a core component of numerous bioactive molecules, suggesting that 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone could modulate a variety of biological pathways that have yet to be explored for this specific molecule. Based on the activities of structurally related compounds, several promising avenues for investigation emerge.

Kinase Inhibition: A significant number of isoindolinone derivatives, which share the core isoindoline structure, have been identified as potent inhibitors of various kinases. semanticscholar.orglookchem.comnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. ed.ac.uk For instance, different isoindolinone analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and Phosphoinositide 3-kinases (PI3Ks). semanticscholar.orglookchem.comaxcelead-us.com Given that the 4-acetylphenyl moiety can engage in hydrogen bonding and other interactions within an active site, it is plausible that this compound could be a candidate for screening against various kinase families, including those implicated in cancer cell proliferation and survival. semanticscholar.org

Neurodegenerative Diseases: Isoindoline derivatives have shown promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. niscpr.res.innih.gov Some have been found to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govbeilstein-journals.org Others have demonstrated neuroprotective effects by activating the NRF2 signaling pathway, which helps protect cells from oxidative stress, a key factor in neuronal damage. nih.gov The structural components of this compound warrant its investigation in models of neurodegeneration and oxidative stress.

Anti-inflammatory and Anticancer Activity: The isoindoline scaffold is present in drugs known for their anti-inflammatory and immunomodulatory effects, such as lenalidomide. researchgate.net Furthermore, derivatives of the closely related 2-(4-acetylphenyl)isoindoline-1,3-dione have been synthesized and evaluated as potential anti-prostate cancer agents. nih.gov Other studies on isoindoline-1,3-diones, which feature the same N-acetylphenyl group, have demonstrated antitubercular and anti-inflammatory properties. niscpr.res.in These findings strongly suggest that this compound should be evaluated for its potential as an anti-inflammatory and anticancer agent.

G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs represents a rich source of drug targets. The structural motifs present in this compound could allow it to act as a ligand for various aminergic GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, which are targets for antipsychotic medications.

Potential for Development as Molecular Probes for Specific Biological Targets

Molecular probes are essential tools in chemical biology for the investigation of biological systems. The structural characteristics of this compound make it an attractive candidate for development into such a probe.

The isoindoline core can serve as a rigid scaffold for the precise spatial arrangement of functional groups. The phenyl ring can be further functionalized to introduce reporter groups, such as fluorophores or affinity tags, without significantly altering the core binding properties. The acetyl group on the phenyl ring could also be modified, for example, into a reactive group that can form a covalent bond with a target protein, allowing for target identification and validation studies.

For instance, if screening reveals that this compound binds to a particular kinase, derivatives could be synthesized to incorporate a photoaffinity label. Upon binding to the kinase and exposure to UV light, a covalent bond would form, allowing researchers to isolate and identify the target protein and its binding site.

Integration with High-Throughput Screening Platforms for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. The concept of "privileged scaffolds," like the isoindoline core, is particularly valuable in the context of HTS. These scaffolds are known to bind to multiple biological targets, increasing the probability of finding "hits" in a screening campaign.

This compound, as a representative of the isoindoline class, is an ideal candidate for inclusion in compound libraries for HTS. Its relatively simple structure allows for the creation of a diverse library of analogs through combinatorial chemistry, where different substituents can be introduced on the phenyl ring or the isoindoline core. This library could then be screened against a wide array of targets, such as kinases, GPCRs, and enzymes involved in inflammatory or neurodegenerative pathways, to identify novel lead compounds for drug development.

Screening PlatformPotential Biological Target ClassRationale
Biochemical Kinase AssaysProtein Kinases (e.g., CDKs, GSK3, PI3K)Isoindolinone analogs have demonstrated inhibitory activity against various kinases. semanticscholar.orglookchem.comaxcelead-us.com
Cell-Based Phenotypic ScreensCancer Cell Lines (e.g., Prostate, Lung, Breast)Close analogs have shown antiproliferative activity against cancer cells. nih.gov
Enzyme Inhibition AssaysAcetylcholinesterase (AChE)The isoindoline scaffold is a known pharmacophore for AChE inhibitors. nih.govbeilstein-journals.org
Reporter Gene AssaysNRF2 Signaling PathwayIsoindoline derivatives can activate this neuroprotective pathway. nih.gov
Receptor Binding AssaysG-Protein Coupled Receptors (GPCRs)The chemical structure suggests potential interaction with aminergic receptors.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic organic chemists can collaborate with molecular and cellular biologists to design and synthesize novel analogs with improved potency and selectivity for specific biological targets identified through screening.

Computational and Experimental Science: Computational chemists can use molecular modeling and in silico screening to predict the binding of isoindoline derivatives to various protein targets, guiding the efforts of experimental biologists in prioritizing compounds for wet lab validation. semanticscholar.orgnih.gov

Pharmacology and Medicine: Should promising lead compounds emerge, pharmacologists can work with medicinal chemists and clinicians to evaluate their efficacy and safety in preclinical and clinical studies for various diseases, including cancer and neurodegenerative disorders.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone?

The compound features a phenyl group substituted with an isoindol-2-yl moiety at the para position, linked to an ethanone group. Key characterization methods include:

  • NMR spectroscopy : Analyze aromatic proton environments (δ 7.2–8.0 ppm for phenyl and isoindole protons) and carbonyl resonance (δ ~200 ppm in 13C^{13}\text{C} NMR) .
  • IR spectroscopy : Confirm the ketone group via C=O stretching (~1700 cm1^{-1}) and N–H stretching (~3400 cm1^{-1}) from the isoindole ring .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 237.3 (C16_{16}H15_{15}NO) .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard synthesis involves:

Friedel-Crafts acylation : React 4-(1,3-dihydro-isoindol-2-yl)-benzene with acetyl chloride in the presence of AlCl3_3 to introduce the ethanone group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Derivatization : Optional oximation using hydroxylamine hydrochloride to form oxime derivatives for stability studies .

Q. What safety protocols should be followed when handling this compound?

  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent ketone degradation.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste disposal : Neutralize with dilute NaOH before incineration, adhering to EPA guidelines for aromatic ketones .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and address low reproducibility in Friedel-Crafts acylation?

  • Catalyst screening : Compare AlCl3_3, FeCl3_3, and ionic liquids for improved regioselectivity and reduced side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How should contradictions in reported spectroscopic data be resolved?

  • Calibration : Validate instruments using NIST-certified reference standards (e.g., polystyrene for IR).
  • Cross-validation : Compare 1H^{1}\text{H}-NMR data across deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to account for solvent-induced shifts .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and identify discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • In vitro assays : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) or antioxidant activity (DPPH radical scavenging).
  • Structural analogs : Compare bioactivity with derivatives (e.g., oxime or hydroxyl-substituted variants) to establish structure-activity relationships (SAR) .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Electrophilicity : The electron-deficient carbonyl group undergoes nucleophilic attack by Grignard reagents or hydrides.
  • Steric effects : The bulky isoindole ring slows reactivity at the carbonyl carbon, requiring elevated temperatures (60–80°C) for nucleophilic additions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.